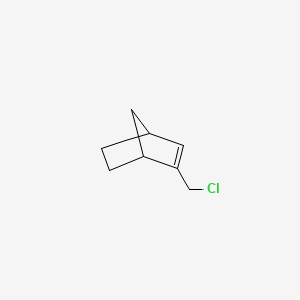
2-Chloromethyl-2-norbornene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloromethyl-2-norbornene is a bicyclic organic compound with the molecular formula C8H11Cl. It is a derivative of norbornene, featuring a chloromethyl group attached to the second carbon of the norbornene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-norbornene typically involves the chloromethylation of norbornene. One common method is the reaction of norbornene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the norbornene to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloromethyl-2-norbornene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and inert atmosphere (e.g., nitrogen).
Major Products:
Substitution: Amino, alkoxy, or thio derivatives of norbornene.
Oxidation: Norbornene alcohols or carboxylic acids.
Reduction: Methyl-substituted norbornene.
科学研究应用
2-Chloromethyl-2-norbornene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its ability to undergo polymerization and form stable polymers with desirable properties.
作用机制
The mechanism by which 2-Chloromethyl-2-norbornene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, the compound can modify biomolecules through covalent attachment, potentially altering their function or activity. The exact molecular targets and pathways involved vary based on the specific context and application.
相似化合物的比较
Norbornene: The parent compound, lacking the chloromethyl group, is less reactive in substitution reactions but can undergo similar polymerization and addition reactions.
2-Bromomethyl-2-norbornene: Similar to 2-Chloromethyl-2-norbornene but with a bromomethyl group, it exhibits different reactivity and selectivity in chemical reactions.
2-Methyl-2-norbornene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution but still useful in polymerization and addition reactions.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions compared to its parent compound, norbornene. This makes it a versatile intermediate for synthesizing a wide range of derivatives and polymers with specific properties.
属性
CAS 编号 |
74039-13-7 |
|---|---|
分子式 |
C8H11Cl |
分子量 |
142.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h4,6-7H,1-3,5H2 |
InChI 键 |
RDTFZLYUPAZUOE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C=C2CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


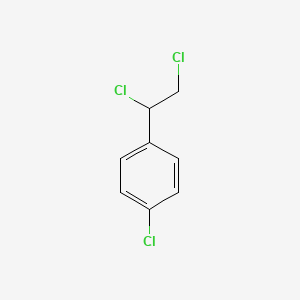
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
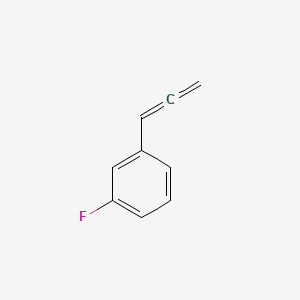
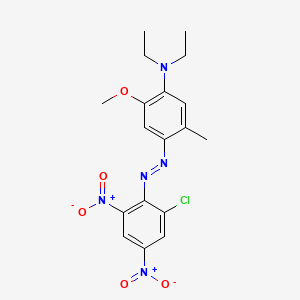
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
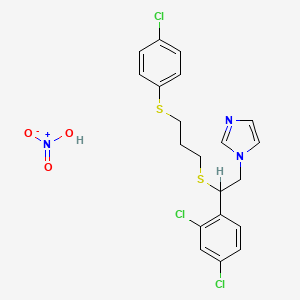
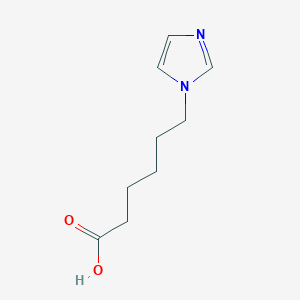
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
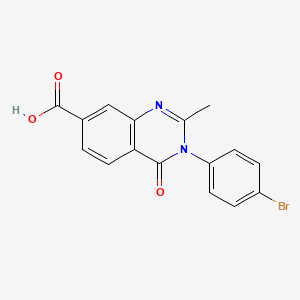
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
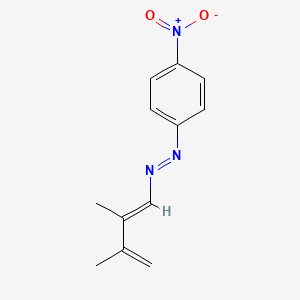

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
